6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

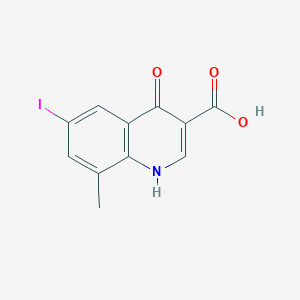

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 773865-48-8) is a halogenated quinolone derivative with a molecular weight of 329.09 g/mol. Its structure features a quinoline core substituted with an iodine atom at position 6, a methyl group at position 8, and a carboxylic acid moiety at position 3. This compound is part of the broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, which are structurally related to fluoroquinolone antibiotics and exhibit diverse biological activities, including kinase inhibition and antibacterial effects .

Eigenschaften

IUPAC Name |

6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXLWRIYLRXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352764 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773865-48-8 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis often begins with substituted anthranilic acids or quinoline derivatives. For example, 3,4,5,6-tetrafluoroanthranilic acid derivatives have been used as starting points for related quinoline carboxylic acids, which can be adapted for iodinated analogs by substituting fluorine with iodine at the 6-position through halogen exchange or direct iodination.

Iodination Step

Electrophilic iodination is a common method to introduce iodine at the 6-position of the quinoline ring. This can be achieved by treating the quinoline precursor with iodine reagents under controlled conditions to selectively iodinate the 6-position without affecting other sensitive groups.

Formation of the Quinoline Core

The quinoline ring is typically formed via cyclization reactions involving ortho-substituted anilines and β-ketoesters or related compounds. A common approach involves:

- Reaction of anthranilic acid derivatives with triethyl orthoformate and amines (e.g., cyclopropylamine in related syntheses) to form imine intermediates.

- Ring closure promoted by strong bases such as potassium t-butoxide in t-butanol to yield the 1,4-dihydroquinoline ring system.

Introduction of the 8-Methyl Group

The methyl group at position 8 can be introduced by starting with appropriately methyl-substituted anthranilic acid derivatives or by alkylation reactions post ring formation. Alkylation is often performed using methyl halides in the presence of bases like sodium hydride in dry solvents such as dimethylformamide (DMF).

Carboxylic Acid Formation

The carboxylic acid at position 3 is generally introduced by hydrolysis of ester intermediates. For example, ethyl esters of quinoline carboxylic acids are hydrolyzed under acidic or basic conditions to yield the free acid.

A representative synthetic route adapted from related quinoline carboxylic acid syntheses is as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Anthranilic acid derivative + triethyl orthoformate + acetic anhydride, 150 °C, 2 h | Formation of imine intermediate |

| 2 | Addition of amine (e.g., cyclopropylamine) in t-butanol, room temperature, overnight | Amine substitution |

| 3 | Addition of potassium t-butoxide in t-butanol, 50 °C, 18 h | Ring closure to form dihydroquinoline ester |

| 4 | Hydrolysis with acetic acid and hydrochloric acid, 100 °C, 4 h | Conversion of ester to carboxylic acid |

| 5 | Electrophilic iodination (if not starting from iodinated precursor) | Introduction of iodine at position 6 |

This procedure yields the target 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid after purification by filtration and washing.

- Data Table: Stock Solution Preparation

For practical applications, the compound’s solubility and stock solution preparation are critical. The following table summarizes stock solution volumes for different concentrations and amounts of compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.0386 | 15.193 | 30.386 |

| 5 mM Solution Volume (mL) | 0.6077 | 3.0386 | 6.0772 |

| 10 mM Solution Volume (mL) | 0.3039 | 1.5193 | 3.0386 |

This data assists in preparing precise stock solutions for experimental use.

- The preparation methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to achieve high yields and purity.

- The use of triethyl orthoformate and amines in the initial steps facilitates the formation of key intermediates that enable efficient ring closure.

- Potassium t-butoxide is a preferred base for promoting cyclization due to its strong basicity and solubility in t-butanol.

- Hydrolysis steps require careful control of acid concentration and temperature to avoid decomposition.

- Electrophilic iodination must be carefully controlled to prevent over-iodination or side reactions.

- The methyl group at position 8 can be introduced either by starting with methyl-substituted precursors or by post-synthetic alkylation, with the former generally preferred for regioselectivity.

| Step | Reagent(s) | Solvent | Temperature | Time | Purpose |

|---|---|---|---|---|---|

| Imine formation | Triethyl orthoformate, acetic anhydride | Neat or acetic acid | 150 °C | 2 h | Intermediate formation |

| Amine addition | Cyclopropylamine (or other amine) | t-Butanol | Room temp | Overnight | Substitution |

| Ring closure | Potassium t-butoxide | t-Butanol | 50 °C | 18 h | Cyclization |

| Hydrolysis | Acetic acid, HCl | Aqueous | 100 °C | 4 h | Ester to acid |

| Iodination | Iodine reagent | Suitable solvent | Controlled | Variable | Halogenation |

The preparation of this compound involves a multi-step synthetic route starting from substituted anthranilic acid derivatives or quinoline precursors. Key steps include imine formation, amine substitution, ring closure under basic conditions, hydrolysis of esters, and selective iodination. The methods require precise control of reaction parameters to ensure high purity and yield. The compound’s stock solution preparation data further supports its practical use in research and development.

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different quinoline oxidation states .

Wissenschaftliche Forschungsanwendungen

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

Biological Studies: The compound is employed in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The biological and physicochemical properties of quinolone derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Positional Influence : Substitution at position 8 (e.g., methyl, isopropyl) vs. position 6 (e.g., iodo, ethoxy) alters the molecule’s spatial orientation and electronic properties .

Antibacterial Activity:

- For example, compound 8 (8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) showed MIC values of 0.39 µg/mL against S. aureus and 0.78 µg/mL against B. subtilis .

- Halogen Impact: Chloro-substituted derivatives (e.g., 7,8-dichloro) demonstrate nanomolar kinase inhibition (Ki = 150 nM for CK2 kinase), whereas iodo substituents (as in the target compound) may enhance lipophilicity and membrane penetration but reduce solubility .

Kinase Inhibition:

- Dichloro and trichloro derivatives (e.g., 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) show high selectivity for CK2 kinase (IC50 = 300 nM) due to halogen-mediated hydrophobic interactions . The target compound’s iodine and methyl groups may offer similar selectivity but require experimental validation.

Physicochemical Properties

- Solubility : The carboxylic acid group at position 3 enhances water solubility, but bulky substituents like iodine reduce it. For instance, the ethyl ester derivative (CAS: 951006-39-6) has lower solubility than the parent acid due to esterification .

- Stability : Iodo-substituted compounds are generally less stable under light or heat compared to chloro or bromo analogues, necessitating storage in dark, dry conditions .

Biologische Aktivität

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 773865-48-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₈INO₃

- Molecular Weight : 329.1 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline core followed by the introduction of the iodo and carboxylic acid functionalities. Various synthetic routes have been explored to optimize yield and purity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an anti-HIV agent . A series of derivatives based on the 8-methyl-4-hydroxyquinoline scaffold were synthesized and evaluated for their activity against HIV integrase inhibitors. Notably, compounds derived from this scaffold demonstrated effective antiviral properties at concentrations lower than 150 µM with no significant cytotoxicity (CC50 > 500 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Derivatives of the quinoline structure have shown effectiveness against various bacterial strains, indicating a promising avenue for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinoline ring significantly affect biological activity. For instance:

- Substituents at the 6-position enhance antiviral activity.

- Alkoxy groups at the 6-position are crucial for maintaining selectivity towards specific receptors .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50/IC50 (µM) | Cytotoxicity (CC50 µM) | Reference |

|---|---|---|---|---|

| Compound 8b | Anti-HIV | 75 | >500 | |

| Compound 2c | ET(A) Antagonist | 0.11 | Not specified | |

| Derivative X | Antimicrobial | <150 | Not specified |

Study on Anti-HIV Agents

In a study aimed at developing novel anti-HIV agents, various derivatives of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline were synthesized. The most potent derivative exhibited an EC50 value of 75 µM against HIV, demonstrating significant antiviral activity without notable cytotoxic effects .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of this compound against several bacterial strains. The results indicated that certain derivatives possess strong antibacterial properties, making them candidates for further development as therapeutic agents .

Q & A

Q. How does the methyl group at the 8-position affect pharmacokinetic properties compared to other substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.